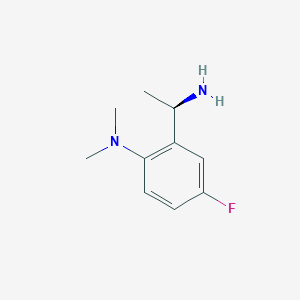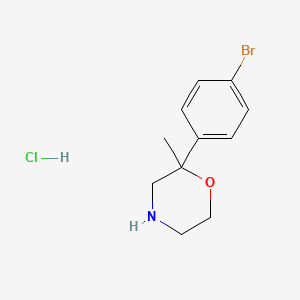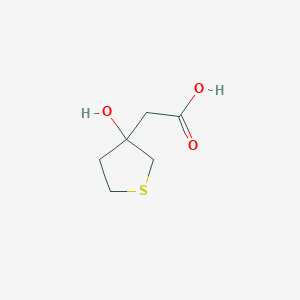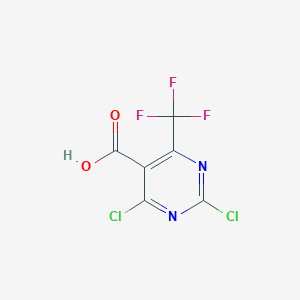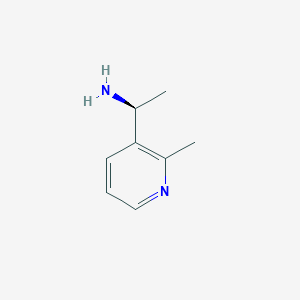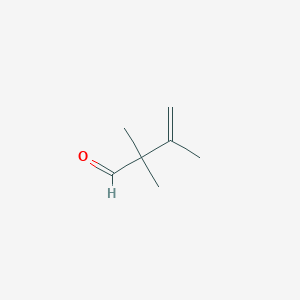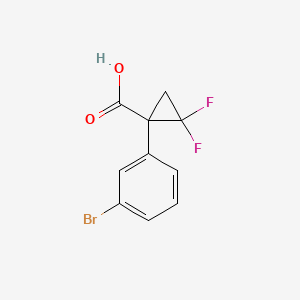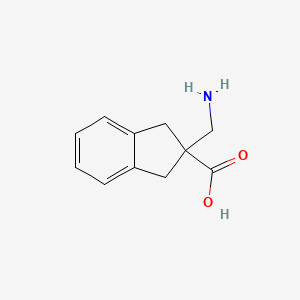
5-(azidomethyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole: is a chemical compound with the following structural formula:
CH3−N3
|
CH3−C(N2H3)−N−CH3
This compound contains an azide group (N₃) attached to a pyrazole ring. The pyrazole ring consists of two nitrogen atoms and three carbon atoms, forming a five-membered heterocyclic structure. The azide functional group makes it a versatile reagent for click chemistry reactions.
Preparation Methods
a. Synthetic Routes
The synthesis of 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole involves several methods. Here are two common approaches:
-
Azidation of Methylpyrazole:
- Start with 1,3-dimethylpyrazole (a commercially available compound).
- React it with sodium azide (NaN₃) in a suitable solvent (e.g., DMF or DMSO) under mild conditions.
- The azide group replaces one of the methyl groups, yielding the desired compound.
-
Azidomethylation of Pyrazole:
- Begin with pyrazole itself.
- Treat it with formaldehyde (HCHO) and sodium azide in the presence of a base (such as NaOH or KOH).
- The azidomethyl group is introduced onto the pyrazole ring.
b. Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions:
Click Chemistry Reactions:
Substitution Reactions:
Other Transformations:
Scientific Research Applications
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole finds applications in various fields:
Chemical Biology:
Medicinal Chemistry:
Materials Science:
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its azide group allows it to participate in bioorthogonal reactions, enabling selective labeling and tracking of biomolecules.
Comparison with Similar Compounds
While 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole is unique due to its azide functionality, similar compounds include other azidomethyl-substituted heterocycles and clickable reagents.
Remember that this compound’s versatility lies in its azide group, making it a valuable tool in chemical research and beyond.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-(azidomethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H9N5/c1-5-3-6(4-8-10-7)11(2)9-5/h3H,4H2,1-2H3 |
InChI Key |
LFRZTHSNCOPBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
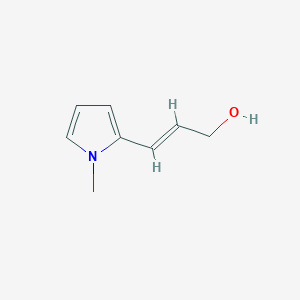
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
